5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its intricate structure featuring multiple carboxylic acid groups. Its molecular formula is C22H14O8, and it belongs to the terphenyl tetracarboxylic acids family. The compound exhibits a unique arrangement of functional groups that contribute to its chemical properties and potential applications in various fields, including materials science and organic chemistry.
These reactions are significant in synthetic organic chemistry, allowing for the modification and development of new compounds.
The synthesis of 5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several notable applications:
Interaction studies involving 5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid are essential for understanding its biological effects. Such studies could focus on:
These studies are crucial for assessing the compound's viability in pharmaceutical applications.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Benzenedicarboxylic Acid (Phthalic Acid) | C8H6O4 | Simple structure with two carboxylic groups |
1,3-Benzenedicarboxylic Acid (Isophthalic Acid) | C8H6O4 | Similar structure but different positional isomer |
1,4-Benzenedicarboxylic Acid (Terephthalic Acid) | C8H6O4 | Another positional isomer with industrial applications |
5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its terphenyl backbone and the presence of multiple carboxylic acid groups. This configuration provides distinct chemical properties and reactivity compared to simpler benzenedicarboxylic acids. Its structural complexity allows for the formation of intricate coordination networks and enhances its utility in scientific research and industrial applications .